molecular formula C9H16Br2 B13730310 1,1-Bis(2-bromoethyl)cyclopentane CAS No. 3187-39-1

1,1-Bis(2-bromoethyl)cyclopentane

Cat. No.: B13730310
CAS No.: 3187-39-1
M. Wt: 284.03 g/mol
InChI Key: UTMHWKULNOKZFJ-UHFFFAOYSA-N
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Description

1,1-Bis(2-bromoethyl)cyclopentane is an organic compound with the molecular formula C9H16Br2. It is a derivative of cyclopentane, where two bromine atoms are attached to the ethyl groups at the 1,1-position of the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Bis(2-bromoethyl)cyclopentane can be synthesized through the bromination of 1,1-diethylcyclopentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet (UV) light to facilitate the formation of the brominated product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(2-bromoethyl)cyclopentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Reduction Reactions: The compound can be reduced to form 1,1-diethylcyclopentane using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can lead to the formation of cyclopentanone derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 1,1-bis(2-hydroxyethyl)cyclopentane or 1,1-bis(2-aminoethyl)cyclopentane.

    Reduction: Formation of 1,1-diethylcyclopentane.

    Oxidation: Formation of cyclopentanone derivatives.

Scientific Research Applications

1,1-Bis(2-bromoethyl)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(2-bromoethyl)cyclopentane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(2-chloroethyl)cyclopentane
  • 1,1-Bis(2-iodoethyl)cyclopentane
  • 1,1-Bis(2-bromoethyl)cyclohexane

Uniqueness

1,1-Bis(2-bromoethyl)cyclopentane is unique due to its specific bromine substitution pattern, which imparts distinct reactivity compared to its chloro, iodo, and cyclohexane analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

3187-39-1

Molecular Formula

C9H16Br2

Molecular Weight

284.03 g/mol

IUPAC Name

1,1-bis(2-bromoethyl)cyclopentane

InChI

InChI=1S/C9H16Br2/c10-7-5-9(6-8-11)3-1-2-4-9/h1-8H2

InChI Key

UTMHWKULNOKZFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCBr)CCBr

Origin of Product

United States

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